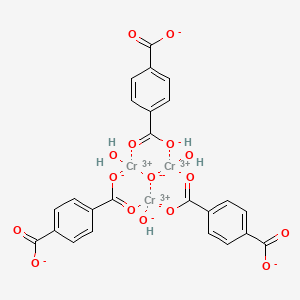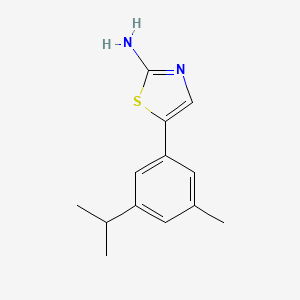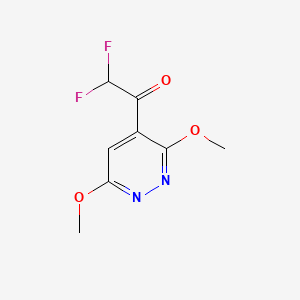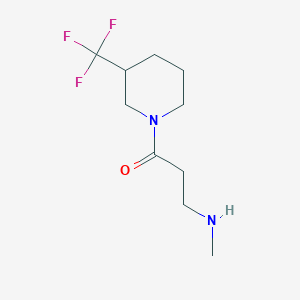
chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate is a complex compound that belongs to the family of metal-organic frameworks (MOFs). These compounds are known for their unique structures and properties, which make them useful in various scientific and industrial applications. The compound consists of chromium ions coordinated with terephthalate ligands, oxygen, hydroxide, and water molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate typically involves a hydrothermal reaction. A common method includes mixing chromium nitrate, terephthalic acid, and water in a specific molar ratio. The mixture is then heated in an autoclave at elevated temperatures (usually around 180°C) for several hours. This process results in the formation of the desired MOF with high purity and crystallinity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate undergoes various chemical reactions, including:
Oxidation: The chromium(III) ions can be oxidized to chromium(VI) under specific conditions.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions can occur, where terephthalate ligands are replaced by other ligands such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an alkaline medium is commonly used for the oxidation of chromium(III) to chromium(VI).
Substitution: Ligand exchange reactions are typically carried out in aqueous solutions at elevated temperatures.
Major Products Formed
Oxidation: Chromium(VI) compounds such as chromate and dichromate.
Reduction: Chromium(III) compounds.
Substitution: New MOFs with different ligands.
Wissenschaftliche Forschungsanwendungen
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate involves its interaction with specific molecular targets and pathways:
Catalysis: The compound acts as a heterogeneous catalyst, providing active sites for chemical reactions.
Biological Activity: Chromium(III) ions interact with the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate can be compared with other similar compounds, such as:
Cobalt(II) terephthalate: Similar structure but different metal ion, leading to variations in catalytic activity and stability.
Iron(III) terephthalate: Another MOF with different metal ion, used in different catalytic and industrial applications.
Uniqueness
The uniqueness of this compound lies in its high stability, water tolerance, and versatile catalytic properties. These characteristics make it suitable for a wide range of applications in both scientific research and industry .
Eigenschaften
Molekularformel |
C24H17Cr3O16 |
|---|---|
Molekulargewicht |
717.4 g/mol |
IUPAC-Name |
chromium(3+);oxygen(2-);terephthalate;hydroxide;dihydrate |
InChI |
InChI=1S/3C8H6O4.3Cr.3H2O.O/c3*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;/h3*1-4H,(H,9,10)(H,11,12);;;;3*1H2;/q;;;3*+3;;;;-2/p-7 |
InChI-Schlüssel |
UALWHFIFJCQBLB-UHFFFAOYSA-G |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Cr+3].[Cr+3].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)




![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)






![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)

